molecular formula C21H14ClN3O B608353 2-carbazol-9-yl-N-(2-chloranyl-6-cyano-phenyl)ethanamide

2-carbazol-9-yl-N-(2-chloranyl-6-cyano-phenyl)ethanamide

Cat. No. B608353
M. Wt: 359.8 g/mol
InChI Key: ZDAKKNHUWVTCRS-UHFFFAOYSA-N
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Scientific Research Applications

KL044 has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical probe to study the stability and function of cryptochrome proteins.

    Biology: Employed in research on circadian rhythms and their regulation.

    Medicine: Investigated for its potential therapeutic applications in disorders related to circadian rhythm disruptions, such as sleep disorders and certain metabolic diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting circadian rhythm pathways.

Preparation Methods

The synthesis of KL044 involves a nucleophilic reaction with chloroacetyl anilines and carbazole using sodium hydride in dimethylformamide (DMF) . The compound is typically prepared in a laboratory setting, and the process includes the following steps:

  • Dissolution of carbazole in DMF.
  • Addition of sodium hydride to the solution.
  • Introduction of chloroacetyl anilines to the reaction mixture.
  • Stirring the mixture at room temperature until the reaction is complete.
  • Purification of the product through recrystallization or chromatography.

Chemical Reactions Analysis

KL044 undergoes various chemical reactions, including:

    Oxidation: KL044 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride.

    Substitution: KL044 can undergo substitution reactions, particularly nucleophilic substitution, where the chloro group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

KL044 is compared with other similar compounds, such as KL001 and KL004 . KL001 is a carbazole derivative that also stabilizes cryptochrome proteins but is less potent than KL044. KL004, on the other hand, lacks the terminal methanesulfonyl group and is less active compared to KL044. The unique structural features of KL044, including the electron-rich carbazole, amide/hydroxy linker, sulfonyl group, and electron-withdrawing nitrile moieties, contribute to its greater biological activity .

Similar Compounds

  • KL001
  • KL004
  • Other carbazole derivatives

KL044 stands out due to its higher potency and effectiveness in stabilizing cryptochrome proteins and inhibiting melanogenesis.

properties

Molecular Formula

C21H14ClN3O

Molecular Weight

359.8 g/mol

IUPAC Name

2-carbazol-9-yl-N-(2-chloro-6-cyanophenyl)acetamide

InChI

InChI=1S/C21H14ClN3O/c22-17-9-5-6-14(12-23)21(17)24-20(26)13-25-18-10-3-1-7-15(18)16-8-2-4-11-19(16)25/h1-11H,13H2,(H,24,26)

InChI Key

ZDAKKNHUWVTCRS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(=O)NC4=C(C=CC=C4Cl)C#N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(=O)NC4=C(C=CC=C4Cl)C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

KL044;  KL 044;  KL-044.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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